molecular formula C12H7F B107513 5-Fluoroacenaphthylene CAS No. 17521-01-6

5-Fluoroacenaphthylene

Cat. No.: B107513
CAS No.: 17521-01-6
M. Wt: 170.18 g/mol
InChI Key: PHZMHQUNNJNUGP-UHFFFAOYSA-N
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Description

5-Fluoroacenaphthylene: is a fluorinated polycyclic aromatic hydrocarbon. It is a derivative of acenaphthylene, where one of the hydrogen atoms is replaced by a fluorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroacenaphthylene typically involves the fluorination of acenaphthylene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroacenaphthylene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroacenaphthylene involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. This reactivity can be harnessed in various synthetic applications, where the compound acts as a precursor or intermediate in the formation of more complex structures .

Comparison with Similar Compounds

  • 1-Fluoronaphthalene
  • 2-Fluorofluorene
  • 2-Fluorophenanthrene
  • 3-Fluorophenanthrene
  • 3-Fluorofluoranthene
  • 1-Fluoropyrene
  • 1-Fluorochrysene
  • 2-Fluorochrysene
  • 3-Fluorochrysene
  • 9-Fluorobenzo[k]fluoranthene

Uniqueness: 5-Fluoroacenaphthylene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other fluorinated polycyclic aromatic hydrocarbons may not be as effective .

Properties

IUPAC Name

5-fluoroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZMHQUNNJNUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C(C3=C1)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoroacenaphthylene
Reactant of Route 2
5-Fluoroacenaphthylene
Reactant of Route 3
5-Fluoroacenaphthylene
Reactant of Route 4
5-Fluoroacenaphthylene
Reactant of Route 5
5-Fluoroacenaphthylene
Reactant of Route 6
5-Fluoroacenaphthylene

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